Cas no 1695975-48-4 (3-Furanmethanol, α-ethenyltetrahydro-)

3-Furanmethanol, α-ethenyltetrahydro-, is a furan-based alcohol derivative with a tetrahydrofuran ring and an ethenyl substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a building block for pharmaceuticals, agrochemicals, and specialty materials. Its structure allows for functionalization at both the hydroxyl and ethenyl groups, enabling diverse chemical transformations. The tetrahydrofuran moiety enhances stability while maintaining reactivity, making it suitable for controlled synthesis. Applications include use as an intermediate in heterocyclic chemistry and as a precursor for bioactive molecules. Its balanced hydrophilicity and lipophilicity contribute to its utility in fine chemical synthesis.
3-Furanmethanol, α-ethenyltetrahydro- structure
1695975-48-4 structure
Product Name:3-Furanmethanol, α-ethenyltetrahydro-
CAS No:1695975-48-4
MF:C7H12O2
MW:128.168982505798
CID:5151910
Update Time:2025-06-13

3-Furanmethanol, α-ethenyltetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 3-Furanmethanol, α-ethenyltetrahydro-
    • 1-(Tetrahydrofuran-3-yl)prop-2-en-1-ol
    • Inchi: 1S/C7H12O2/c1-2-7(8)6-3-4-9-5-6/h2,6-8H,1,3-5H2
    • InChI Key: ZTHSGDLSHFAPQK-UHFFFAOYSA-N
    • SMILES: C(C1COCC1)(O)C=C

3-Furanmethanol, α-ethenyltetrahydro- Pricemore >>

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Additional information on 3-Furanmethanol, α-ethenyltetrahydro-

Introduction to 3-Furanmethanol, α-ethenyltetrahydro- (CAS No. 1695975-48-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

3-Furanmethanol, α-ethenyltetrahydro-, identified by the Chemical Abstracts Service Number (CAS No.) 1695975-48-4, is a structurally intriguing heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its fused furan ring system and an α-vinyl substituent, presents a unique scaffold that is highly versatile for synthetic modifications and functionalization. The presence of both oxygen and carbon-carbon double bond functionalities within its molecular framework makes it a promising candidate for the development of novel bioactive molecules.

The furan moiety is a well-documented pharmacophore in drug discovery, contributing to the bioactivity of numerous therapeutic agents. Its ability to engage with biological targets such as enzymes and receptors is attributed to its aromatic-like electronic properties and conformational flexibility. In contrast, the α-ethenyl (vinyl) group introduces reactivity that can be exploited for further derivatization, enabling the synthesis of more complex derivatives with tailored biological properties.

Recent advancements in synthetic methodologies have facilitated the efficient preparation of 3-Furanmethanol, α-ethenyltetrahydro-, making it more accessible for research applications. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, have been particularly useful in constructing the desired furan-vinyl linkage. Additionally, palladium-catalyzed hydrogenation reactions offer a pathway to modulate the electronic properties of the vinyl group, influencing the compound’s reactivity and bioactivity.

In the realm of medicinal chemistry, 3-Furanmethanol, α-ethenyltetrahydro- has been explored as a precursor for the synthesis of potential therapeutic agents. Its structural features are reminiscent of natural products and pharmacologically active compounds, suggesting its utility in drug design. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways. The furan ring can mimic heterocyclic scaffolds found in known drugs, while the vinyl group provides a handle for further functionalization to enhance binding affinity and selectivity.

One notable application of 3-Furanmethanol, α-ethenyltetrahydro- is in the development of probes for biochemical studies. The compound’s ability to undergo selective modifications allows researchers to tag it with fluorophores or other reporter groups, facilitating its use in high-throughput screening assays. Such probes are instrumental in identifying novel drug targets and understanding molecular mechanisms underlying diseases.

The versatility of 3-Furanmethanol, α-ethenyltetrahydro- also extends to materials science applications. Its ability to form polymers or copolymers through polymerization reactions has been explored for creating advanced materials with specific functionalities. These materials could find applications in biomedicine, such as drug delivery systems or scaffolds for tissue engineering.

Recent research has highlighted the potential of 3-Furanmethanol, α-ethenyltetrahydro- in green chemistry initiatives. The development of sustainable synthetic routes for this compound has been a focus, with efforts directed toward minimizing waste and reducing energy consumption. Catalytic processes that employ recyclable ligands or renewable solvents have been investigated to align with environmentally conscious practices.

The future prospects for 3-Furanmethanol, α-ethenyltetrahydro- are promising, with ongoing studies exploring its role in next-generation therapeutics. Innovations in computational chemistry are being leveraged to predict new derivatives with enhanced bioactivity using machine learning models trained on large datasets of bioactive compounds. This computational approach accelerates the drug discovery process by identifying promising candidates before experimental validation.

In conclusion,3-Furanmethanol, α-ethenyltetrahydro- (CAS No. 1695975-48-4) represents a valuable building block in chemical biology and medicinal chemistry. Its unique structural features offer numerous opportunities for synthetic innovation and functionalization, making it a key intermediate in the development of novel bioactive molecules. As research continues to uncover new applications for this compound,3-Furanmethanol, its significance is expected to grow further within both academic and industrial settings.

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